Big defensin 2 -

Big defensin 2

Catalog Number: EVT-246862
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Source

Big defensin 2 has been identified in several marine organisms, including oysters and other mollusks. For example, Crassostrea gigas, the Pacific oyster, produces multiple isoforms of big defensins, including big defensin 1, 2, and 3. The gene encoding big defensin 2 has been characterized through molecular cloning techniques, revealing its expression patterns in various tissues of the oyster .

Classification

Big defensin 2 belongs to the class of antimicrobial peptides known as defensins. It is classified as a member of the big defensins due to its larger size compared to traditional defensins. This classification is based on its structural characteristics and the presence of specific domains that confer its antimicrobial activity.

Synthesis Analysis

Methods

The synthesis of big defensin 2 typically involves recombinant DNA technology and solid-phase peptide synthesis. In studies involving Cg-BigDef1, which shares structural similarities with big defensin 2, the peptide was synthesized using native chemical ligation methods. This approach allows for the assembly of peptide segments into a mature form that retains biological activity .

Technical Details

The synthesis process often includes:

  • Cloning: The full-length complementary DNA (cDNA) is cloned using techniques such as rapid amplification of cDNA ends (RACE).
  • Expression: Recombinant proteins are expressed in bacterial systems (e.g., Escherichia coli) and purified through affinity chromatography.
  • Characterization: The resulting peptides are analyzed using techniques like liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their identity and purity .
Molecular Structure Analysis

Structure

Big defensin 2 exhibits a complex molecular structure composed of two distinct domains: a hydrophobic N-terminal domain and a cationic C-terminal domain. The N-terminal domain is responsible for membrane interaction and stability in high-salt environments, while the C-terminal domain exhibits characteristics typical of β-defensins, including specific disulfide bonding patterns .

Data

The molecular weight of big defensin 2 is approximately 12 kDa, consistent with other members of the big defensin family. Structural analyses reveal that it contains six cysteine residues involved in three disulfide bridges, contributing to its stability and functionality .

Chemical Reactions Analysis

Reactions

Big defensin 2 engages in various biochemical interactions that enhance its antimicrobial properties. These include:

  • Membrane Disruption: The peptide interacts with bacterial membranes, leading to pore formation and eventual cell lysis.
  • Intracellular Targeting: Following membrane disruption, big defensin 2 may enter bacterial cells and interfere with intracellular processes such as DNA transcription and translation .

Technical Details

Research has shown that upon treatment with big defensin 2, bacterial cells exhibit significant morphological changes, including membrane wrinkling and rupture. This indicates that the peptide's mechanism involves both direct membrane damage and subsequent intracellular effects on gene expression .

Mechanism of Action

Process

The antimicrobial action of big defensin 2 involves several steps:

  1. Membrane Binding: The hydrophobic N-terminal domain facilitates binding to bacterial membranes.
  2. Pore Formation: This interaction leads to the formation of pores in the membrane.
  3. Cellular Infiltration: Following membrane damage, big defensin 2 can penetrate the cell and disrupt essential cellular functions.

Data

Studies have indicated that big defensin 2 can affect gene expression within bacteria, targeting genes involved in critical processes such as metabolism and protein synthesis. Differential gene expression analyses have identified numerous genes impacted by treatment with this peptide .

Physical and Chemical Properties Analysis

Physical Properties

Big defensin 2 is characterized by:

  • Solubility: It is highly soluble in aqueous solutions, which is crucial for its biological function.
  • Stability: The presence of disulfide bonds contributes to its stability under various environmental conditions.

Chemical Properties

The peptide exhibits strong cationic properties due to its amino acid composition, which enhances its ability to interact with negatively charged bacterial membranes. The calculated isoelectric point ranges from 8.6 to 9.2, indicating a net positive charge at physiological pH levels .

Applications

Scientific Uses

Big defensin 2 has significant potential applications in various fields:

  • Antimicrobial Agents: Its ability to combat multidrug-resistant bacteria makes it a candidate for developing new antimicrobial therapies.
  • Biotechnology: The unique properties of big defensins can be harnessed in biotechnology for creating novel therapeutic agents or as markers for animal health assessment.
  • Research Tools: Big defensins serve as valuable tools for studying innate immunity mechanisms across different species.
Evolutionary Origins and Phylogenetic Diversification of Big Defensin 2

Genomic Ancestry and Evolutionary Conservation Across Metazoans

Big defensins represent an ancient lineage of antimicrobial peptides (AMPs) within the trans-defensin superfamily, predating the emergence of vertebrates. Phylogenetic analyses reveal a patchy taxonomic distribution, with Big Defensin 2 orthologs retained only in specific invertebrate lineages: bivalve mollusks (e.g., Crassostrea gigas and Mytilus galloprovincialis), chelicerates (horseshoe crabs), and cephalochordates (amphioxus) [1] [2]. This discontinuous conservation pattern suggests multiple independent gene loss events during animal evolution, with retention predominantly in marine-adapted species. The genomic architecture of big defensins is characterized by a two-exon structure:

  • Exon 1: Encodes the hydrophobic N-terminal domain
  • Exon 2: Encodes the cationic C-terminal β-defensin-like domain [3]

This structural conservation over 500 million years highlights strong selective pressures maintaining functional domains critical for antimicrobial activity. Notably, Big Defensin 2 genes exhibit higher sequence conservation in the C-terminal domain (60–70% identity across phyla) compared to the N-terminal domain (30–40% identity), suggesting divergent evolutionary constraints on these functional regions [1].

Table 1: Taxonomic Distribution of Big Defensin 2 Orthologs

Phylum/ClassRepresentative SpeciesConservation Status
Bivalvia (Mollusca)Crassostrea gigas (Pacific oyster)Retained (Gene expansion)
Merostomata (Chelicerata)Tachypleus tridentatus (Horseshoe crab)Retained (Single copy)
CephalochordataBranchiostoma floridae (Amphioxus)Retained (Single copy)
Gastropoda (Mollusca)Aplysia californica (Sea hare)Lost

Lineage-Specific Gene Duplication Events in Marine Invertebrates

Bivalve mollusks exhibit remarkable expansions of Big Defensin 2 genes through lineage-specific tandem duplications. The Pacific oyster (Crassostrea gigas) possesses three paralogs (Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3), while the Mediterranean mussel (Mytilus galloprovincialis) contains up to five copies [1] [5]. These duplications are followed by rapid sequence diversification, generating functionally distinct isoforms:

  • Canonical big defensins: Maintain the ancestral two-domain structure (e.g., Cg-BigDef1)
  • β-Defensin-like variants: Exhibit truncation of the N-terminal domain (e.g., Cg-BigDef3) [5]

This diversification is facilitated by gene presence/absence variation (PAV), where Big Defensin 2 loci exist as genomic hotspots prone to insertion/deletion events. In oysters and mussels, 15–30% of individuals lack specific paralogs, indicating ongoing genomic reorganization [1]. The duplicated genes show divergent expression patterns:

  • Cg-BigDef1/2: Strongly induced by bacterial challenge (>20-fold upregulation)
  • Cg-BigDef3: Constitutively expressed with no immune induction [5]

Table 2: Big Defensin 2 Duplication Events in Bivalve Mollusks

SpeciesGene NameCopy NumberExpression PatternAntimicrobial Specificity
Crassostrea gigasCg-BigDef11Immune-inducibleGram-negative bacteria
Cg-BigDef21Immune-inducibleGram-positive bacteria
Cg-BigDef31ConstitutiveFungi
Mytilus galloprovincialisMg-BigDef2a2Tissue-specific (Gills)Broad-spectrum
Mg-BigDef2b3Immune-inducible (Hemocytes)Vibrio spp.

Transition from Big Defensins to Vertebrate β-Defensins: Molecular Phylogenetic Evidence

Molecular phylogenetic analyses position big defensins as direct precursors of vertebrate β-defensins. Key transitional features include:

  • Structural homology: The C-terminal domain of Big Defensin 2 (Cg-BigDef1) shares a three-dimensional fold with human β-defensin 2 (HBD2), featuring three antiparallel β-strands stabilized by identical disulfide bonding (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6) [1] [3].
  • Genomic reorganization: During the invertebrate-to-vertebrate transition, the two-exon big defensin gene underwent intronization or exon shuffling. The ancestral exon encoding the N-terminal domain was deleted, while the exon encoding the C-terminal domain fused with new upstream sequences to form the compact vertebrate β-defensin gene [3].
  • Functional shift: Loss of the hydrophobic N-domain correlated with reduced salt tolerance in vertebrate defensins. While Big Defensin 2 maintains activity at marine salt concentrations (≥0.5M NaCl), most β-defensins lose efficacy above physiological saline (0.15M NaCl) [1] [7].

The amphioxus (Branchiostoma floridae) big defensin represents a critical transitional form, possessing the ancestral two-domain structure while showing stronger sequence similarity to vertebrate β-defensins (55% identity) than to molluskan orthologs (40% identity) [3].

Adaptive Radiation and Functional Divergence in Lophotrochozoan Lineages

Within lophotrochozoans (particularly bivalve mollusks), Big Defensin 2 paralogs have undergone functional specialization through subfunctionalization:

  • Differential domain utilization: The N-terminal domain drives membrane insertion and nanonet formation against Gram-positive bacteria, while the C-terminal domain disrupts Gram-negative outer membranes through electrostatic interactions [1].
  • Salt-adapted mechanisms: Hydrophobic residues in the N-domain (e.g., Val⁷, Phe¹⁹, Trp²⁴ in Cg-BigDef1) enable pore formation in high-salt environments by preventing ionic interference with membrane interactions [1] [5].
  • Tissue-specific optimization: Gill-specific isoforms (e.g., Mg-BigDef2a in mussels) evolved enhanced cationic charge (+8 to +10 net charge) to penetrate biofilms, whereas hemocyte-derived isoforms (e.g., Mg-BigDef2b) developed amphipathic helices for intracellular pathogen targeting [5].

This radiation is evidenced by directional selection signatures (dN/dS >1) at residues 12–18 and 44–49 of the mature peptide, corresponding to antimicrobial activity determinants. Tissue-specific expression profiling in oysters reveals:

  • Cg-BigDef1: Primarily expressed in hemocytes (95% of transcripts)
  • Cg-BigDef2: Detected in gills, mantle, and digestive gland
  • Cg-BigDef3: Ubiquitous low-level expression [5]

Table 3: Functional Specialization of Big Defensin 2 Domains

DomainStructural FeaturesBiological FunctionsEvolutionary Trajectory
N-terminal domainβ1-α1-α2-β2 fold; Hydrophobic residues (V7,F19,W24)Membrane anchoring; Nanonet formation; Salt toleranceLost in vertebrate defensins
C-terminal domainThree β-strands; Six-cysteine motifCationic membrane disruption; LPS binding; ChemotaxisConserved in vertebrate β-defensins
Interdomain linkerVariable length (5–15 residues); Dibasic sitesProtease susceptibility; Domain cooperativityReplaced by short loops in vertebrates

The evolutionary trajectory of Big Defensin 2 exemplifies how gene duplication and domain-specific selection pressures drive functional innovation in innate immune systems, particularly in adapting to the microbial challenges of marine environments.

Properties

Product Name

Big defensin 2

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